![molecular formula C8H7F3O2 B151825 4-(2,2,2-Trifluoroethoxy)phenol CAS No. 129560-99-2](/img/structure/B151825.png)
4-(2,2,2-Trifluoroethoxy)phenol
Overview
Description
Synthesis and Characterization of Novel Polyimides
The synthesis of a novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), was achieved through a coupling reaction followed by reduction. This monomer was used to create a series of fluorine-containing polyimides with good solubility in polar organic solvents and excellent thermal and mechanical properties .
Directed Ortho-Lithiation for 2-Substituted Phenols
A method for preparing a variety of 2-substituted 4-(trifluoromethyl)phenols was developed using ortho-lithiation followed by reaction with electrophiles. The selectivity of this synthesis is attributed to the superior directing effect of the THP-protected hydroxy group compared to the CF3 group .
Electrophilic Trifluoromethylthiolation of Phenols
The para-selective trifluoromethylthiolation of phenols was accomplished using N-trifluoromethylsulfanylaniline in the presence of promoters such as BF3·Et2O or triflic acid. This method allowed for the functionalization of various phenols, including the synthesis of biologically interesting SCF3-analogues of estrone and estradiol .
Sequential Xanthalation and O-Trifluoromethylation
A facile synthesis of aryl trifluoromethyl ethers from phenols was reported, involving the conversion of phenols to aryl xanthates and subsequent conversion to trifluoromethyl ethers under mild conditions. This method addresses the drawbacks of previous methods that required harsh reagents and controlled conditions .
Aromatization to Bis(trifluoroacetyl)phenols
An efficient method for synthesizing 2,6-bis(trifluoroacetyl)phenols was developed, offering a superior alternative to traditional approaches. This method was applied to various cyclohexanones, including cyclohexane-1,4-dione, to access bis(polyfluoroacyl)hydroquinones .
Copper Phthalocyanine with Trifluoromethylthio Groups
A non-peripherally tetra-substituted copper phthalocyanine containing a 4-(trifluoromethylthio)phenoxy group was synthesized and characterized. The compound exhibited interesting optical, surface, and electrochemical properties .
Reactions of Tris(trifluoromethyl)phenols
The reactions of 2,4,6-tris(trifluoromethyl)phenols with compounds of main group and transition elements were explored, leading to the synthesis of various phenoxides. The structures of some of these compounds were confirmed by single-crystal X-ray diffraction .
Crystal Structure of Benzylideneamino Phenol Derivative
The crystal structure of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol was determined, revealing an E configuration at the C=N bond and a dihedral angle of 38.3(3)° between the two phenyl rings. The structure is stabilized by hydrogen bonds and π-π stacking interactions .
Synthesis and Structure of a Fluorophenoxy Triazole Alcohol
A new compound containing a triazole ring and fluorophenoxy groups was synthesized and its crystal structure was determined. The dihedral angles between the triazole and benzene rings were characterized, and the structure was found to be stabilized by intermolecular hydrogen bonding .
Synthesis and Spectroelectrochemical Properties of Phthalocyanines
New phthalocyanine compounds with peripheral 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were synthesized. Their electrochemical and spectroelectrochemical properties were investigated, indicating potential applications in electrochemical technologies .
Scientific Research Applications
Substituent Exchange in Aryloxycyclophosphazenes
Substituent exchange reactions involving trimeric and tetrameric aryloxycyclophosphazenes with sodium 2,2,2-trifluoroethoxide showcased the impact of electron-withdrawing substituents on the displacement of OAr in cyclic trimeric and tetrameric molecules. The study revealed the formation of fully substituted 2,2,2-trifluoroethoxyphosphazene trimer and tetramer through side group exchange. However, this process was further characterized by nucleophilic attack on the α-carbon of the 2,2,2-trifluoroethoxy groups, leading to the formation of species with an ONa unit and bis(trifluoroethyl) ether as a side product (Liu et al., 2012).
Spectral Properties in Metal-Free Phthalocyaninate
The synthesis of tetra-trifluoroethoxy substituted metal-free phthalocyaninate (H2PcF) and the examination of its spectral properties revealed significant findings. H2PcF demonstrated intense absorption in the visible region spectrum, especially in the phototherapeutic window (600-800 nm), and exhibited strong fluorescence with a high fluorescence quantum yield. These spectral characteristics suggest potential applications of H2PcF in photoelectric materials or phototherapy fields due to its favorable solubility and spectral properties (Huang, 2011).
Preparation of Aryltrifluoroethyl Ether Derivatives
The study introduced an effective method for preparing 2,2,2-trifluoroethyl ethers via direct nucleophilic substitution. The method allowed for the successful synthesis of various trifluoroethyl aryl and trifluoethoxylpyridine ether derivatives. Notably, the yield of 4-(2,2,2-trifluoroethoxy) phenol, previously unreported in the literature, reached 83.6%. The research also delved into the effects of catalyst amount, solvent, and temperature on the trifluoroethylation reactions, providing insights into optimizing these reactions for better yields and understanding the reaction dynamics (Chen, 2008).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and using personal protective equipment .
Relevant Papers
The paper “2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides” discusses the use of the 2,2,2-trifluoroethoxy group as an alternative leaving group for hydrolytically unstable heteroaryl chlorides . This group provides improved shelf stability while maintaining reactivity toward nucleophiles in S N Ar reactions .
properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLQMEMHOVBEGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517689 | |
Record name | 4-(2,2,2-Trifluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129560-99-2 | |
Record name | 4-(2,2,2-Trifluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,2,2-trifluoroethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 4-(2,2,2-Trifluoroethoxy)phenol described in the paper?
A1: The paper introduces a novel and efficient method for synthesizing this compound via direct nucleophilic substitution. This compound, previously unreported in scientific literature [], was achieved with a remarkable yield of 83.6% []. The reaction involves reacting 4-bromophenol with sodium 2,2,2-trifluoroethylate in the presence of copper iodide (CuI) as a catalyst []. This method offers a valuable pathway for obtaining this previously unsynthesized compound, potentially opening doors for further research and applications.
Q2: What factors were found to influence the yield of this compound during its synthesis?
A2: The research investigated various reaction parameters that impact the yield of this compound. The study revealed that using a 1:4 molar ratio of 4-bromophenol to CuI, employing dimethylacetamide (DMAC) as the solvent, and maintaining a reaction temperature of 130°C resulted in the highest yield of 85.93% []. These findings provide valuable insights for optimizing the synthesis process to obtain the highest possible yield of this novel compound.
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